molecular formula C13H18N2O2 B104409 Benzyl 4-aminopiperidine-1-carboxylate CAS No. 120278-07-1

Benzyl 4-aminopiperidine-1-carboxylate

Cat. No. B104409
M. Wt: 234.29 g/mol
InChI Key: YYIQGSYCCNQAGV-UHFFFAOYSA-N
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Description

Benzyl 4-aminopiperidine-1-carboxylate is a chemical compound that is part of the piperidine family, which is a group of organic compounds characterized by a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives are of significant interest due to their presence in many biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of 4-benzyl-4-aminopiperidines can be performed by the addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine, as described in one of the studies . Another method involves the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides to yield trans-3-amino-1-benzylpiperidin-4-ols . These methods highlight the versatility and the potential for structural diversity in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using X-ray crystallography, as demonstrated in a study where the regio- and stereoselectivity of Pd(II)-catalyzed arylation and benzylation of carboxamides were confirmed by the X-ray structures of representative compounds . The molecular structure is crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including arylation, benzylation, acetoxylation, and alkoxylation, often facilitated by catalysis. For example, a bidentate directing group, 4-amino-2,1,3-benzothiadiazole, was used for Pd(II)-catalyzed C-H activation/functionalization of carboxamides . These reactions are essential for the functionalization of the piperidine core and for the creation of compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the piperidine ring can significantly alter these properties. For instance, the introduction of a benzyl group can increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties . Additionally, the electronic properties of these compounds can be studied using computational methods such as DFT calculations to predict reactivity and interactions with biological targets .

Scientific Research Applications

Electrochemical Oxidation in Synthesis

  • Benzyl 4-aminopiperidine-1-carboxylate is utilized in the synthesis of carboxylic acids. An electrochemical method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator efficiently converts various substrates, including benzylic ones, into corresponding carboxylic acids. This method is noted for its mild conditions and retention of stereochemistry, as demonstrated in synthesizing a precursor to levetiracetam, an epilepsy medication (Rafiee et al., 2018).

Synthesis of Pharmaceutical Compounds

  • The compound has been employed in the synthesis of various pharmaceuticals. For instance, it's used in creating alpha- and beta-adrenergic antagonists, demonstrating the compound's versatility in medicinal chemistry (Mauleón et al., 1989).
  • It's also a key intermediate in synthesizing Jak3 inhibitors, highlighting its role in developing targeted therapies (Chen Xin-zhi, 2011).

Exploration in Peptide Chemistry

  • Benzyl 4-aminopiperidine-1-carboxylate is used in peptide chemistry, such as in the study of Grb2 SH2 domain-binding tripeptides. This demonstrates its utility in understanding and potentially manipulating protein interactions (Kang et al., 2007).

In Organic Synthesis

  • The compound finds application in organic synthesis, such as in the rapid synthesis of benzyl-aminopiperidines, which are valuable in various chemical transformations (Caldwell & Collins, 2006).
  • It is also instrumental in creating 1,4-benzodiazepine derivatives, showcasing its importance in the synthesis of complex organic molecules (Wang et al., 2008).

Safety And Hazards

Benzyl 4-aminopiperidine-1-carboxylate is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

benzyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIQGSYCCNQAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591251
Record name Benzyl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-aminopiperidine-1-carboxylate

CAS RN

120278-07-1
Record name Benzyl 4-aminopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1-carbobenzoxypiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Benzyloxycarbonyl-4-phthalimidylpiperidine (1.50 g, 4.27 mmol), prepared in Example 16B, was taken up in 20 mL of ethanol. To this solution was added hydrazine monohydrate (35 mL, 700 mmol) and this mixture was heated at 100° C. for 3 h. Brine solution (40 mL) and 10% aq. K2CO3 (60 mL) were added and the mixture was extracted with 5% MeOH/CHCl3 (3×). The combined extracts were washed with 2N aq. HCl, 2N aq. NaOH, brine solution, dried over Na2SO4 and concentrated to give 0.847 g, (85%) of 4-amino-1-benzyloxycarbonylpiperidine. [1H]-NMR(CDCl3) consistent with structure.
Name
1-Benzyloxycarbonyl-4-phthalimidylpiperidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Brine
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-(N—BOC amino)-CBz piperidine (24.4 kg 73.42 mol), THF (65 kg) and 5 M HCl (23.0 kg, 110.13 mol) were combined and heated to 30-35° C. for ˜2 hours, and then at 55° C. overnight. After cooling the reaction mixture to 10° C., dichloromethane (97 kg) and 10M NaOH (7.97 kg, 145.12 mol) were added, while keeping the temperature at <25° C. The phases were separated and the organic phase was washed with 25 wt % NaCl solution (27.5 kg). The washed organic phase was distilled at atmospheric pressure to a volume of 70 L. Dichloromethane (162 kg) was then added, and the mixture was concentrated by distillation to a volume of 120 L to give the title product as a solution in DCM (17.2 kg. 100%.). 1H NMR (CDCl3) 7.33 (5H, m), 5.14 (2H, s), 4.14 (2H, br s), 2.87 (3H, m), 1.83 (2H, m), 1.66 (3H, m) and 1.28 (2H, m).
Quantity
24.4 kg
Type
reactant
Reaction Step One
Name
Quantity
65 kg
Type
reactant
Reaction Step Two
Name
Quantity
23 kg
Type
reactant
Reaction Step Three
Name
Quantity
7.97 kg
Type
reactant
Reaction Step Four
Quantity
97 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4.4 g 4-tert-butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester in 90 ml dichloromethane was stirred in the presence of 10 ml TFA for 3 h. The product was obtained after evaporation of the solvent and used without further purification.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-aminopiperidine-1-carboxylate
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Benzyl 4-aminopiperidine-1-carboxylate
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Benzyl 4-aminopiperidine-1-carboxylate
Reactant of Route 4
Benzyl 4-aminopiperidine-1-carboxylate
Reactant of Route 5
Benzyl 4-aminopiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-aminopiperidine-1-carboxylate

Citations

For This Compound
5
Citations
B Tran, P Pichling, L Tenney, CM Connelly… - Cell chemical …, 2020 - cell.com
Riboswitches are mRNA domains that make gene-regulatory decisions upon binding their cognate ligands. Bacterial riboswitches that specifically recognize 5-aminoimidazole-4-…
Number of citations: 7 www.cell.com
SH Watterson, Q Liu, M Beaudoin Bertrand, DG Batt… - 2019 - ACS Publications
… Following the procedures used to prepare 4d but substituting benzyl 4-aminopiperidine-1-carboxylate for (S)-benzyl piperidin-3-ylcarbamate, 4-bromo-2,3-dimethyl-1H-indole-7-…
Number of citations: 77 pubs.acs.org
ZM Png - 2020 - repository.cam.ac.uk
This thesis comprises three projects on the theme of CH activation for the synthesis of functional materials. Chapter 1 describes the development of gamma CH carbonylation of free …
Number of citations: 3 www.repository.cam.ac.uk
J Anderson, D Poole, G Cook, J Murphy, N Measom - 2023 - chemrxiv.org
Bicyclo[1.1.1]pentane (BCP) derivatives have attracted significant recent interest in drug discovery as alkyne, tert-butyl and arene bioisosteres, where their incorporation is frequently …
Number of citations: 0 chemrxiv.org
R Sánchez-Bento, B Roure, J Llaveria, A Ruffoni… - Chem, 2023 - cell.com
Ortho-phenylenediamines are aromatic molecules featuring two vicinal N-substituents with strong structural relevance to the development of bioactive materials. These derivatives are …
Number of citations: 2 www.cell.com

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